B1576459 Hepcidin 3

Hepcidin 3

Cat. No.: B1576459
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Nomenclature of Hepcidin-25 (LEAP-1)

Hepcidin-25 was first identified in 2000 as LEAP-1 (Liver-Expressed Antimicrobial Peptide-1), isolated from human blood ultrafiltrate and characterized by its antimicrobial activity against Gram-positive and Gram-negative bacteria. Initially named for its antimicrobial properties, subsequent studies revealed its critical role in iron regulation, leading to its renaming as hepcidin (Hepcidin Antimicrobial Peptide).

Key Milestones in Hepcidin-25 Discovery

Year Event Source
2000 Isolation as LEAP-1 from human blood ultrafiltrate; antimicrobial activity confirmed
2001 Identified as iron-regulatory hormone in iron-overloaded mice
2004 Demonstration of ferroportin binding and degradation
2006 Clinical validation of serum hepcidin-25 as a diagnostic biomarker

Nomenclature Evolution

  • LEAP-1 : Reflected initial focus on antimicrobial activity.
  • Hepcidin : Emphasized hepatic origin and iron-regulatory role.
  • Hepcidin-25 : Denotes mature peptide length (25 residues), distinguishing it from shorter isoforms (e.g., hepcidin-20).

Biological Significance as a Dual-Function Peptide Hormone

Hepcidin-25 integrates iron metabolism and innate immunity through two distinct mechanisms: systemic iron regulation and antimicrobial defense.

Iron Homeostasis Regulation

Hepcidin-25 binds to ferroportin, the sole iron exporter, inducing its internalization and lysosomal degradation. This action reduces iron efflux from enterocytes, macrophages, and hepatocytes, thereby:

  • Limiting dietary iron absorption : Critical in iron overload states.
  • Restricting iron recycling from senescent erythrocytes : Maintains plasma iron within 10–30 μM.
  • Regulating placental iron transport : Essential during fetal development.
Molecular Mechanism of Iron Regulation
  • Ferroportin binding : Hepcidin-25 occludes the iron channel, blocking export.
  • Ubiquitination : Ferroportin is tagged for degradation via hepcidin-induced endocytosis.
  • Tissue-specific effects :
    • Enterocytes : Reduces non-heme iron absorption.
    • Macrophages : Traps iron from erythrocyte recycling.

Antimicrobial Activity

Hepcidin-25 exhibits broad-spectrum antimicrobial properties, particularly against pathogens requiring iron for growth.

Pathogens Targeted by Hepcidin-25
Organism Activity Mechanism
Escherichia coli Bactericidal (3.25–50 μg/mL) Membrane disruption, DNA damage
Staphylococcus aureus Moderate bactericidal activity Limited membrane permeability
Candida albicans Fungicidal Cell wall disruption
Piscirickettsia salmonis Intracellular targeting DNA hydrolysis (ATCUN motif)
Key Structural Features for Antimicrobial Action
  • ATCUN motif : N-terminal sequence (Ala-Thr-Cys-Asn) binds copper, inducing oxidative stress and DNA cleavage.
  • Disulfide bonds : Four conserved bonds stabilize β-sheet structure, critical for membrane interaction.
  • pH-dependent activity : Enhanced bactericidal potency in acidic environments (e.g., inflamed tissues).

Evolutionary Conservation Across Vertebrate Species

Hepcidin-25’s structure and function are preserved across vertebrates, reflecting its ancient role in iron and immune regulation.

Genetic and Structural Conservation

Species Hepcidin Gene Key Features
Human HAMP Single gene, 25-residue mature peptide
Mouse Hamp1 Iron-regulatory; Hamp2 (divergent)
Gilthead seabream hamp2 13 antimicrobial isoforms; dual iron/immune roles
Canidae HAMP Sequence identical to greater Canidae lineage
Structural Homology
  • Cysteine residues : Eight conserved cysteines form four disulfide bonds, essential for antimicrobial and iron-regulatory functions.
  • Proregion : 60-residue prohepcidin undergoes furin-mediated cleavage to yield mature hepcidin-25.

Functional Diversity in Non-Mammalian Species

  • Fish : Multiple hamp2 genes encode antimicrobial hepcidins, linking iron metabolism to immune defense.
  • Birds : Pigeon HAMP retains iron-regulatory capacity despite duplicated genes.
  • Primates : High sequence identity (>98% in chimpanzees), indicating strict evolutionary constraints on iron regulation.

Properties

bioactivity

Antimicrobial

sequence

LEEAASNDTPVAAYQEMSMESRMMPDHVRQKRQSHLSMCRW

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Sepsis Biomarker
Recent studies have highlighted the potential of Hepcidin 3 as a biomarker for diagnosing sepsis. A study involving 164 patients admitted to the intensive care unit (ICU) found that hepcidin levels were significantly higher in septic patients compared to non-septic patients at admission. Furthermore, hepcidin levels declined rapidly in septic patients over the first 24 hours, indicating its potential utility in early diagnosis and prognosis of sepsis .

Differential Diagnosis of Anemia
this compound also plays a crucial role in differentiating types of anemia, particularly iron deficiency anemia (IDA) and anemia of chronic disease (ACD). Its levels can indicate the underlying mechanism of anemia, guiding appropriate therapeutic interventions. For instance, elevated hepcidin levels are often associated with inflammation and chronic diseases, whereas low levels may indicate IDA .

Therapeutic Applications

Anemia Treatment
this compound has been studied for its therapeutic potential in treating various forms of anemia, especially in conditions characterized by iron overload or deficiency. Hepcidin agonists may be beneficial for patients with thalassemia or other chronic anemias by regulating iron absorption and mobilization. Conversely, hepcidin antagonists could be explored for conditions where excess hepcidin contributes to iron deficiency .

Myelodysplastic Syndromes (MDS)
In patients with MDS, hepcidin levels have been correlated with disease progression and response to treatment. Elevated hepcidin levels have been associated with worse survival outcomes in MDS patients, suggesting that monitoring hepcidin could inform treatment decisions and prognostic evaluations .

Case Study Table: Hepcidin Levels in MDS Patients

First AuthorYearHepcidin AssayBiological MaterialMean Hepcidin Levels (ng/mL)TransfusionsIron Chelation TherapyFerritin Levels (μg/L)Main Findings
Ghoti, H.2011ELISABlood (serum)545 (before treatment)45.6Deferasirox1558Increased hepcidin post-treatment
Zipperer, E.2013ELISABlood (serum)17.52-83 unitsND876Variability across MDS subtypes
Zhu, Y.2016ELISABlood (serum)SF3B1 mutation: 17.3VariousND575.7Lower levels in mutation carriers
Gu, S.2017ELISABlood (serum)Low-risk MDS: 284.242.37 units/monthDeferoxamine2182Higher levels in high-risk patients

This table summarizes key findings from various studies exploring the relationship between hepcidin levels and clinical outcomes in MDS patients.

Chemical Reactions Analysis

Hepcidin-Ferroportin Binding and Structural Interactions

Hepcidin binds to FPN via its N-terminal domain, inducing conformational changes that trigger lysosomal degradation of the complex . Key structural and mechanistic insights include:

Table 1: Critical Residues in Hepcidin-FPN Interaction

ComponentKey Residues/FeaturesRole in InteractionSource
Hepcidin N-terminal 9-amino-acid segmentBinds FPN’s central cavity
FPN (N-domain) D39, H43Coordinates divalent metals (Fe²⁺/Co²⁺)
FPN (C-domain) C326, D325, H507Metal binding and hepcidin occlusion

Cryo-EM studies reveal that hepcidin binding occludes FPN’s iron-export channel and induces ubiquitination of FPN, leading to lysosomal degradation . The interaction is potentiated by divalent metals like Fe²⁺ and Co²⁺, which stabilize the hepcidin-FPN complex .

Disulfide Bond Formation and Structural Stability

Hepcidin’s tertiary structure is stabilized by four disulfide bonds formed between eight conserved cysteine residues (C7-C23, C10-C13, C14-C22, C11-C19) . These bonds create a hairpin structure essential for its bioactivity.

Table 2: Disulfide Bond Pairing in Hepcidin

Bond PairCysteine PositionsStructural Role
1C7–C23Stabilizes β-sheet core
2C10–C13Maintains loop flexibility
3C14–C22Anchors C-terminal domain
4C11–C19Reinforces N-terminal activity

Disruption of these bonds abolishes hepcidin’s ability to bind FPN and regulate iron efflux .

Proteolytic Processing and Degradation

Hepcidin undergoes sequential proteolytic cleavage during biosynthesis and cellular uptake:

Table 3: Enzymatic Processing of Hepcidin

StepEnzymeCleavage SiteProduct
Preprohepcidin (84 aa)Signal peptidaseAfter residue 24Prohepcidin (60 aa)
Prohepcidin (60 aa)Furin/α1-antitrypsinAfter residue 35Mature hepcidin (25 aa)
Cellular degradationLysosomal proteasesVariableInactive fragments

Hepcidin is co-internalized with FPN into lysosomes, where both are degraded by cathepsins and other proteases . Inhibitors like bafilomycin block degradation, confirming lysosomal involvement .

Modulation of Signaling Pathways

Hepcidin indirectly influences iron-related signaling cascades:

  • BMP-SMAD Pathway : Hepcidin transcription is activated by SMAD1/5/8 phosphorylation in response to BMP6/2 ligands .

  • STAT3 Pathway : IL-6 induces hepcidin via STAT3 phosphorylation during inflammation .

  • Akt Pathway : Hepcidin inhibits TGF-β1-induced Smad3 phosphorylation in hepatic stellate cells by activating Akt, reducing fibrogenic signaling .

Metal Coordination and Functional Implications

Hepcidin’s activity depends on metal coordination at FPN’s binding sites:

  • C-domain metal site : Co²⁺/Fe²⁺ binding to C326 and H507 enhances hepcidin-FPN affinity .

  • N-domain metal site : D39 and H43 coordinate metals to stabilize FPN’s substrate channel .

Mutations in these residues (e.g., C326S, H507R) reduce hepcidin binding by >90%, highlighting their critical role .

Comparison with Similar Compounds

Comparison with Hepcidin Isoforms

Hepcidin-25 undergoes N-terminal degradation to form smaller isoforms (e.g., hepcidin-20, -22, -24), which lack its bioactivity. Key distinctions include:

Property Hepcidin-25 Hepcidin-20/-22
Bioactivity Full activity (ferroportin binding) Inactive or reduced activity
Measurement Requires specific MS assays Detected by immunoassays, but relevance unclear
Clinical Relevance Correlates with iron status Elevated in chronic kidney disease, sepsis

Note: Hepcidin-25 is the only isoform with validated roles in iron regulation.

Challenges in Hepcidin Measurement

Assay variability complicates comparisons:

  • Immunoassays: Often cross-react with inactive isoforms, overestimating bioactive hepcidin-25 .
  • Mass Spectrometry (MS) : Specific for hepcidin-25 but requires standardization. Inter-assay differences reach 10-fold .

Example: In MDS, MS-based studies show elevated hepcidin-25 levels compared to thalassemia, but immunoassays yield inconsistent results .

Disease-Specific Roles vs. Other Iron Regulators

Hepcidin-25's role contrasts with proteins like erythroferrone (ERFE) and transferrin receptor 1 (TfR1):

  • ERFE : Suppresses hepcidin-25 during erythropoiesis. In vitro, ERFE reduces hepcidin mRNA in HepG2 cells within hours .
  • TfR1 : Modulates hepcidin secretion indirectly; recombinant TfR1 HepG2 cells show delayed hepcidin secretion under iron-loading .

Therapeutic Potential and Emerging Compounds

Hepcidin-25 agonists and antagonists are under development:

  • Agonists (e.g., minihepcidins): Target iron overload by mimicking hepcidin-25's ferroportin degradation .
  • Antagonists (e.g., anti-hepcidin antibodies): Treat anemia of chronic disease by blocking hepcidin-25 .
  • HIF-PH Inhibitors : Reduce hepcidin-25 in CKD, improving iron availability .

Clinical Trials: Minihepcidins (Merganser Biotech) and HIF-PH inhibitors (roxadustat, vadadustat) show promise, though hepcidin-25 itself remains challenging to therapeutically harness due to stability issues .

Preparation Methods

Volumetric Absorptive Microsampling (VAMS) Technique

A modern and efficient method for preparing this compound from biological samples is the Volumetric Absorptive Microsampling (VAMS) technique. This approach allows for precise collection of a defined volume of blood (e.g., 25 µL) using a disposable microsampler device, facilitating minimally invasive sampling, such as from a finger prick.

Key Steps in VAMS Sample Preparation:

  • Sample Spiking: Fresh blood (22.5 µL) is spiked with a this compound solution (2.5 µL at 1 µg/mL concentration) to achieve a final concentration of 50 ng/mL.
  • Sampling: The microsampler tip is dipped into the spiked blood sample, ensuring full saturation and an additional 2-second contact for complete absorption.
  • Drying: The microsampler is dried at room temperature for at least 2 hours.
  • Extraction: Dried samples are placed on a 96-well plate and shaken in 200 µL of extraction solvent for 5 minutes at 20°C.
  • Collection and Reconstitution: Extracts are collected via vacuum manifold, evaporated, and reconstituted in a solvent mixture for further analysis.

Optimization of Extraction Medium

The extraction efficiency of this compound depends critically on the composition of the extraction solvent. A chemometric approach using Design of Experiments (DoE) was applied to optimize solvent conditions, focusing on the organic modifier and volatile acid components.

Screening Design

Findings:

  • Isopropanol yielded higher this compound signal intensity and cleaner extracts compared to methanol.
  • Trifluoroacetic acid provided the highest signal intensity among the acids tested.
  • Isopropanol extraction was more repeatable and resulted in less coextraction of blood matrix components.

Optimization Design

Further optimization refined the proportions of isopropanol and trifluoroacetic acid:

Parameter Range Tested Optimal Value Found
Isopropanol (%) 40% - 80% 40%
Trifluoroacetic acid (%) 0.1% - 1% 1%
  • Increasing trifluoroacetic acid concentration significantly enhanced this compound peak area.
  • Lowering isopropanol concentration improved signal by reducing coextracted impurities.
  • The optimal extraction solvent was a mixture of 40:60:1 (v/v/v) isopropanol–water–trifluoroacetic acid, providing a good balance between extraction yield and matrix cleanliness with a relative standard deviation of 14.6% (n=4).

Analytical Considerations and Validation

  • The optimized extraction method simplifies sample preparation by avoiding venipuncture, centrifugation, freezing, or multistep procedures.
  • The method is suitable for quantitative analysis but requires full validation to determine limits of detection, quantitation, accuracy, and precision.
  • This approach is particularly advantageous for clinical and pharmacological studies where minimal sample volume and rapid processing are critical.

Summary Table of Preparation Methods for this compound

Step Description Key Parameters/Conditions Notes
Sample Collection Volumetric Absorptive Microsampling (VAMS) using finger prick blood 25 µL blood volume Minimally invasive, defined volume collection
Sample Spiking Spiking blood with this compound solution 50 ng/mL final concentration For calibration and recovery studies
Drying Air drying of microsampler tip ≥ 2 hours at room temperature Ensures sample stability
Extraction Solvent Screening Testing organic modifiers and volatile acids Methanol vs. Isopropanol; formic, trifluoroacetic, trichloroacetic acids Isopropanol + trifluoroacetic acid preferred
Extraction Optimization Fine-tuning proportions of isopropanol and trifluoroacetic acid 40% isopropanol, 1% trifluoroacetic acid Maximizes this compound signal, minimizes impurities
Extraction Procedure Shaking microsampler in extraction solvent, vacuum collection, evaporation, reconstitution 5 min shaking at 20°C, reconstitution in acetonitrile–water–TFA mixture Ready for downstream LC-MS/MS analysis

Q & A

Q. What is the primary role of Hepcidin-3 in iron metabolism, and how can its expression be experimentally modulated in murine models?

Hepcidin-3 (HEPC) is a liver-specific hormone critical for systemic iron regulation. In murine models, its expression is induced during iron overload (e.g., carbonyl iron or iron-dextran treatment) and inflammation (e.g., lipopolysaccharide exposure). To study its modulation, researchers can use suppressive subtractive hybridization or Northern blot analysis to compare mRNA levels between iron-overloaded and control mice . Experimental iron overload can be achieved via dietary interventions or genetic models (e.g., β2-microglobulin knockout mice).

Q. What methodological considerations are essential for quantifying Hepcidin-3 in clinical samples?

Hepcidin quantification requires standardized assays to ensure reproducibility. A 2018 study highlighted the need for primary reference materials (e.g., synthetic hepcidin) and candidate reference methods (e.g., mass spectrometry) to establish traceability. Researchers should validate assays for specificity, sensitivity, and commutability across matrices (serum, urine) . Open-access protocols for sample preparation and calibration curves are critical to minimize inter-laboratory variability.

Q. How does interleukin-6 (IL-6) regulate Hepcidin-3 expression during inflammation?

IL-6 is a key cytokine driving hepcidin synthesis during inflammation, leading to hypoferremia. In vitro and in vivo studies demonstrate that IL-6 administration increases hepcidin mRNA expression in hepatocytes. Researchers can replicate this using human liver cell cultures treated with IL-6 or murine models injected with lipopolysaccharide to induce systemic inflammation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Hepcidin-3 measurements across immunoassays and mass spectrometry?

Contradictory data often arise from differences in antibody specificity (immunoassays) or ionization efficiency (mass spectrometry). A 2018 multi-center study recommended harmonizing methodologies by using secondary reference materials (e.g., pooled human serum) and cross-validating results with orthogonal techniques. Data normalization to internal controls (e.g., spiked synthetic hepcidin) improves comparability .

Q. What experimental designs are optimal for studying Hepcidin-3’s dual role in iron homeostasis and antimicrobial activity?

To dissect these roles, use tissue-specific knockout models (e.g., hepatocyte-selective HEPC deletion) combined with bacterial challenge assays. Nuclear localization of prohepcidin (observed via GFP chimera vectors) suggests distinct regulatory mechanisms, necessitating subcellular fractionation and chromatin immunoprecipitation (ChIP) to identify DNA-binding targets .

Q. How should longitudinal studies account for Hepcidin-3 variability in chronic kidney disease (CKD) patients receiving iron therapy?

In CKD cohorts, include an intention-to-treat (ITT) population with baseline and post-treatment hepcidin measurements. Use mixed-effects models to adjust for confounding factors (e.g., inflammation markers, erythropoietin use). Pre-specify statistical thresholds for clinical relevance (e.g., ≥30% change in hepcidin levels) and stratify patients by iron parameters (ferritin, transferrin saturation) .

Q. What strategies validate Hepcidin-3 as a predictive biomarker for therapeutic responses in anemia?

Retrospective analyses (e.g., pooled datasets from epoetin-treated cancer patients) require multivariate regression to assess hepcidin’s predictive power. Prospective trials should incorporate receiver operating characteristic (ROC) curves to define optimal hepcidin cutoffs. Ensure blinding of laboratory personnel to clinical outcomes to avoid bias .

Methodological Challenges and Solutions

Q. How can researchers address the nuclear localization of murine Hepcidin-3 and its implications for iron regulation?

GFP-prohepcidin fusion proteins reveal nuclear localization, but functional studies require deletion of putative nuclear localization signals (NLS) to assess cytoplasmic roles. Use confocal microscopy and co-immunoprecipitation with iron-regulatory proteins (e.g., ferroportin) to map interactions. Compare nuclear vs. cytoplasmic hepcidin isoforms via Western blot .

Q. What statistical approaches are recommended for analyzing contradictory Hepcidin-3 data in multi-omics studies?

Apply Bayesian hierarchical models to integrate transcriptomic, proteomic, and metabolomic datasets. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify consensus mechanisms. Public repositories (e.g., GEO, PRIDE) should be mined for replication cohorts .

Q. How can assay standardization improve reproducibility in global Hepcidin-3 research?

Adopt the "triple pillars" framework: (1) primary reference material (synthetic hepcidin), (2) candidate reference method (LC-MS/MS), and (3) commutable secondary reference material (human serum pools). Publish detailed protocols for matrix effects, limit of detection, and inter-assay precision .

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